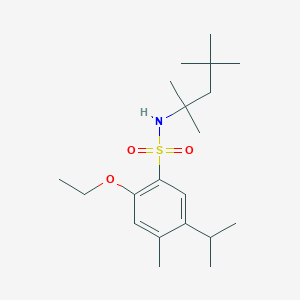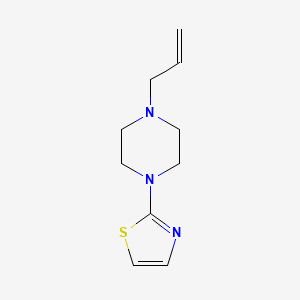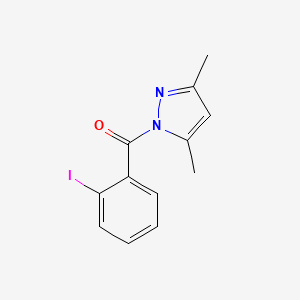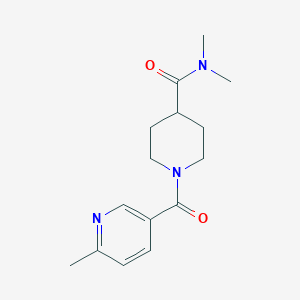
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as TMB-5, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMB-5 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell proliferation. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In vivo, 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have a low toxicity profile in animal studies, indicating its potential as a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which are involved in various disease processes. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the efficacy of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in animal models of these diseases and to determine its mechanism of action. Another area of interest is the development of more efficient synthesis methods for 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, which could improve its availability for scientific research. Additionally, further studies are needed to investigate the potential of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide as a treatment for other diseases, such as cancer and inflammatory disorders.
Synthesemethoden
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-ethoxy-4-methyl-5-nitrobenzenesulfonamide with propan-2-ol in the presence of a reducing agent such as iron powder. Another method involves the reaction of 2-ethoxy-4-methyl-5-nitrobenzenesulfonamide with 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as sodium borohydride. Both methods yield 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide as a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in various scientific research applications. One study found that 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide had anti-cancer properties in vitro by inducing apoptosis in cancer cells. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been investigated for its potential as a treatment for neurodegenerative diseases, as it was found to protect neurons from oxidative stress and inflammation in vitro.
Eigenschaften
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3S/c1-10-24-17-11-15(4)16(14(2)3)12-18(17)25(22,23)21-20(8,9)13-19(5,6)7/h11-12,14,21H,10,13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFLOJBQGIHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)



